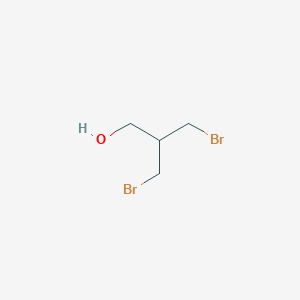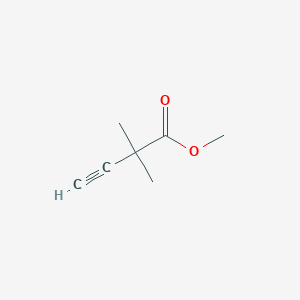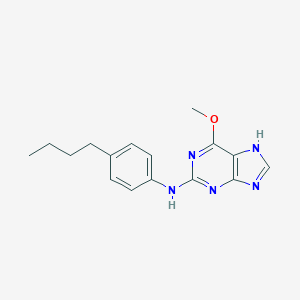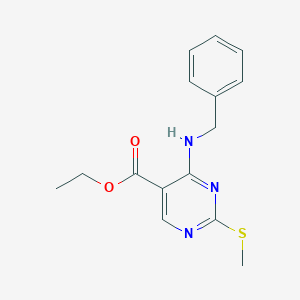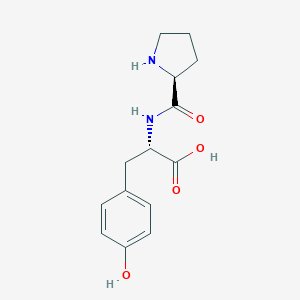
Prolyl-tyrosine
説明
Synthesis Analysis
Prolyl-tyrosine and related peptides can be synthesized using various methods. A study by Chiu and Bersohn (1977) on a series of peptides including Trp-(Pro)n-Tyr, synthesized using the Merrifield method, provides insights into the synthetic techniques and challenges involved in producing peptides with proline and tyrosine components (Chiu & Bersohn, 1977).
Molecular Structure Analysis
The molecular structure of tyrosine-containing compounds has been extensively studied. For instance, the research on the crystal structure of tyrosyl-tRNA synthetase offers a detailed view of how the tyrosine molecule interacts within a larger protein structure (Brick, Bhat & Blow, 1989). Additionally, studies on peptide substrates like collagen prolyl 4-hydroxylases reveal the importance of tyrosine in protein-protein interactions (Pekkala et al., 2004).
Chemical Reactions and Properties
Prolyl-tyrosine and tyrosine-based peptides participate in various chemical reactions. For example, the enzymatic polymerization of tyrosine derivatives and the formation of poly(tyrosine)s with different structures were explored by Fukuoka et al. (2002), highlighting the diverse chemical properties of tyrosine-containing peptides (Fukuoka et al., 2002).
Physical Properties Analysis
The physical properties of tyrosine-containing compounds can be influenced by their structure and composition. Sarkar, Yang, and Lopina (2008) demonstrated the structure-property relationship of L-tyrosine-based polyurethanes, providing an understanding of how the physical properties of these materials are determined (Sarkar, Yang & Lopina, 2008).
Chemical Properties Analysis
The chemical properties of prolyl-tyrosine are closely linked to the properties of tyrosine. For example, the study by Warren, Winkler, and Gray (2012) on the redox properties of tyrosine elucidates the chemical behavior of tyrosine in various biological processes (Warren, Winkler & Gray, 2012).
科学的研究の応用
1. Influence on Peptidyl-Prolyl cis/trans Isomerisation
Prolyl-tyrosine has been studied in the context of peptidyl-prolyl cis/trans isomerisation, which is a key process in protein folding. Research shows that the nature of the amino acid preceding proline, such as tyrosine, can control the probability of cis prolyl bonds in proteins. This understanding is crucial for insights into protein structure and function (Reimer et al., 1998).
2. Role in Enzymatic Catalysis
Studies on prolyl oligopeptidase, which is implicated in memory disorders, have shown that the presence of tyrosine, such as in prolyl-tyrosine sequences, can significantly affect enzymatic activity and specificity. This has implications for understanding and potentially treating memory-related disorders (Szeltner et al., 2008).
3. Impact on Stem Cell Mobilization
Research has identified a small molecule involving prolyl-tyrosine that, when combined with another molecule, can mobilize stem cells from bone marrow to the bloodstream. This has potential applications in stem cell therapies and regenerative medicine (Nilsson & Cao, 2016).
4. Interaction with Collagen Synthesis
Prolyl-tyrosine plays a role in collagen synthesis, particularly in the binding domain of collagen prolyl 4-hydroxylases. This enzyme is crucial for the formation of hydroxyproline in collagen, essential for its structural integrity and function (Pekkala et al., 2004).
5. Influence on Biochemical Properties of Peptides
Research on the peptides Trp‐(Pro)n‐Tyr has provided insights into energy transfer and peptide structure, particularly the role of prolyl spacers in determining peptide conformation and function (Chiu & Bersohn, 1977).
将来の方向性
There is a rich history of chemical and biochemical research on hydroxyproline . New knowledge of hydroxyproline biochemistry and nutrition aids in improving the growth, health, and well-being of humans and other animals . Further studies involving various cancer cell lines, animal models, and ultimately, patients are necessary to validate the efficacy of targeting RTK-RNAs .
特性
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-10-5-3-9(4-6-10)8-12(14(19)20)16-13(18)11-2-1-7-15-11/h3-6,11-12,15,17H,1-2,7-8H2,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDKVWTWGDWMHY-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173493 | |
| Record name | Prolyl-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prolyl-tyrosine | |
CAS RN |
19786-36-8 | |
| Record name | L-Prolyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19786-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prolyl-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019786368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prolyl-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



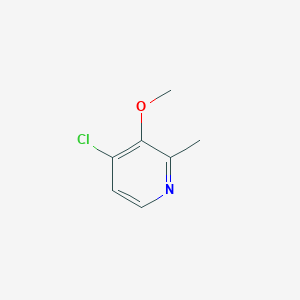
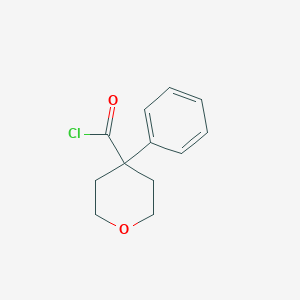
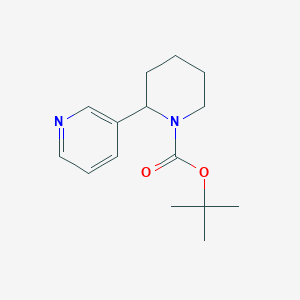
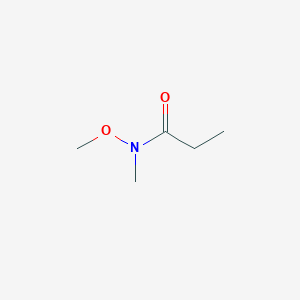
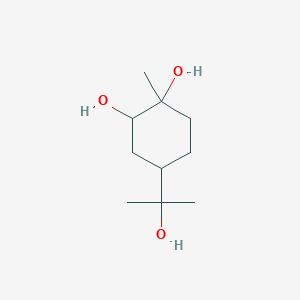
![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)
